molecular formula C14H10O4 B1346652 Diphenyl oxalate CAS No. 3155-16-6

Diphenyl oxalate

Cat. No. B1346652
Key on ui cas rn: 3155-16-6
M. Wt: 242.23 g/mol
InChI Key: ULOZDEVJRTYKFE-UHFFFAOYSA-N
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Patent
US05922827

Procedure details

Diphenyl oxalate was prepared from dimethyl oxalate and phenol by using the apparatus shown in FIG. 3 including first and second distillation reactors and a refining distillation column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[C:2]([O:4][CH3:5])=[O:3].[C:9]1(O)[CH:14]=[CH:13][CH:12]=[CH:11]C=1>>[C:1]([O:7][C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1)(=[O:6])[C:2]([O:4][C:5]1[CH:9]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
second distillation reactors
DISTILLATION
Type
DISTILLATION
Details
a refining distillation column

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OC1=CC=CC=C1)(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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